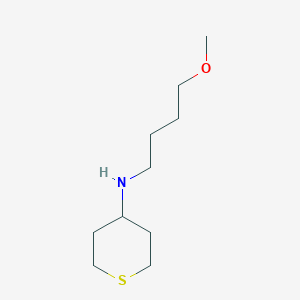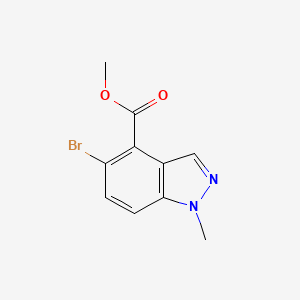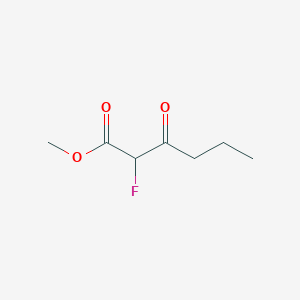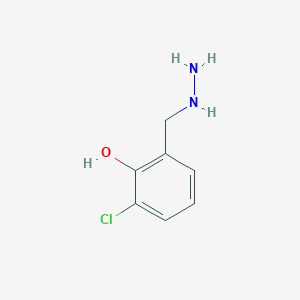
2-Chloro-6-(hydrazinylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(hydrazinylmethyl)phenol is an organic compound with the molecular formula C7H9ClN2O It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chloro group at the 2-position and a hydrazinylmethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(hydrazinylmethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-chloro-6-methylphenol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(hydrazinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
2-Chloro-6-(hydrazinylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(hydrazinylmethyl)phenol involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylphenol: Lacks the hydrazinylmethyl group, making it less reactive in certain chemical reactions.
2-Chloro-6-(aminomethyl)phenol: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
2-Chloro-6-(hydroxymethyl)phenol:
Uniqueness
2-Chloro-6-(hydrazinylmethyl)phenol is unique due to the presence of both chloro and hydrazinylmethyl groups, which confer distinct reactivity and potential applications. The hydrazinylmethyl group, in particular, allows for the formation of various derivatives through oxidation, reduction, and substitution reactions, making it a versatile compound in chemical synthesis and research.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-6-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-1-2-5(4-10-9)7(6)11/h1-3,10-11H,4,9H2 |
InChI Key |
UNRZMOICJOAJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)
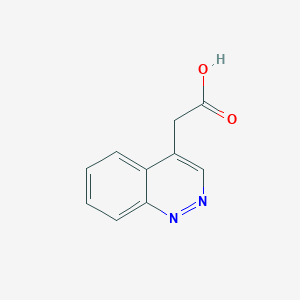
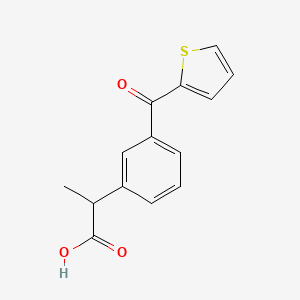
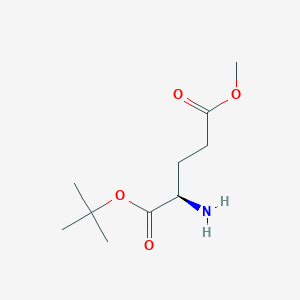
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
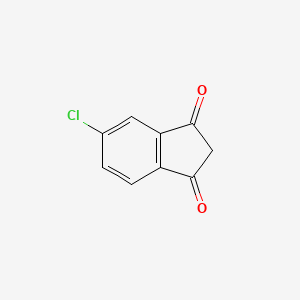
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)
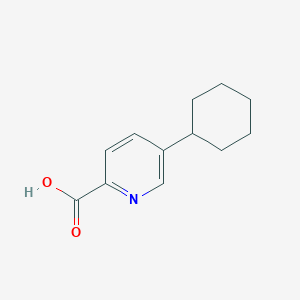
![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)

